![molecular formula C21H29N3O B5712985 (4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5712985.png)
(4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine
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Overview
Description
'(4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine', commonly known as 'Mepiprazole', is a psychoactive drug that belongs to the class of phenylpiperazine derivatives. Mepiprazole has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders.
Mechanism of Action
Mepiprazole acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, which results in the modulation of neurotransmitter release and synaptic activity. Mepiprazole also acts as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Mepiprazole has been shown to have a variety of biochemical and physiological effects. Studies have shown that Mepiprazole can increase the levels of dopamine and serotonin in the brain, which can result in the improvement of mood and cognitive function. Mepiprazole has also been shown to have anxiolytic and antipsychotic effects, which can be attributed to its modulation of neurotransmitter release and synaptic activity.
Advantages and Limitations for Lab Experiments
Mepiprazole has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it an ideal candidate for studying the effects of psychoactive drugs on the brain. However, Mepiprazole also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, Mepiprazole has a high affinity for multiple receptors, which can make it difficult to isolate its specific effects on individual neurotransmitter systems.
Future Directions
There are several future directions for the study of Mepiprazole. One potential direction is to investigate its potential therapeutic applications in the treatment of other psychiatric disorders such as post-traumatic stress disorder and obsessive-compulsive disorder. Another potential direction is to study its long-term effects on neurotransmitter systems and synaptic plasticity. Additionally, future studies could focus on developing more selective Mepiprazole analogs that target specific neurotransmitter systems.
Synthesis Methods
Mepiprazole can be synthesized by reacting 4-(2-ethoxyphenyl)piperazine with 4-(dimethylamino)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of Mepiprazole as a white crystalline solid with a melting point of 175-177°C.
Scientific Research Applications
Mepiprazole has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as schizophrenia, depression, anxiety, and bipolar disorder. Studies have shown that Mepiprazole has a high affinity for serotonin 5-HT1A and dopamine D2 receptors, which are involved in the regulation of mood, cognition, and behavior.
properties
IUPAC Name |
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-4-25-21-8-6-5-7-20(21)24-15-13-23(14-16-24)17-18-9-11-19(12-10-18)22(2)3/h5-12H,4,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKNCRQZEMRMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259219 |
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